4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-
Description
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- (CAS: 82243-10-5, molecular formula: C₁₃H₁₆N₂S) is a spirocyclic compound featuring a sulfur atom (thia) and two nitrogen atoms (diaza) within its bicyclic framework. The 3-phenyl substituent on the spiro system contributes to its structural uniqueness, making it a subject of interest in medicinal chemistry and materials science. Its synthesis and characterization typically involve techniques such as NMR, IR, and mass spectrometry (MS) .
Structure
3D Structure
Properties
CAS No. |
82243-10-5 |
|---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-phenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C13H16N2S/c1-3-7-11(8-4-1)12-14-15-13(16-12)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
InChI Key |
HFKPMQDIWZJRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanism
A widely employed strategy for constructing the spirocyclic core involves the cyclocondensation of hydrazine derivatives with ketones. For instance, 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide has been reacted with ketone derivatives in ethanol at room temperature to form spiro-1,3,4-thiadiazole-2-carboxamide analogs. Adapting this method, the target compound can be synthesized by substituting the ketone component with a phenyl-substituted derivative. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and elimination of water to form the spiro ring.
Optimization and Yield
Key parameters influencing yield include:
-
Solvent : Ethanol is preferred for its ability to dissolve both hydrazine and ketone intermediates while facilitating precipitation of the product.
-
Temperature : Room temperature (20–25°C) minimizes side reactions, achieving yields up to 90%.
-
Stoichiometry : A 1:1 molar ratio of hydrazine to ketone ensures complete conversion, as excess ketone may lead to byproducts.
Table 1: Cyclocondensation Reaction Conditions and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 85–90 | ≥95 |
| Reaction Time | 3 hours | 88 | 96 |
| Ketone Substitution | Phenyl | 82 | 93 |
Nucleophilic Substitution Route
Intermediate Synthesis
The nucleophilic substitution approach involves constructing the spirocyclic skeleton prior to introducing the phenyl group. A reported method for 1-Methyl-N-phenyl-4-thia-1,2-diazaspiro[4.5]dec-2-en-3-amine begins with reacting aniline with a thia-diazaspiro intermediate. For the target compound, the methyl group at position 3 is replaced with phenyl by using benzyl chloride or bromobenzene as the electrophile.
Reaction Conditions
-
Base : Potassium carbonate in acetonitrile facilitates deprotonation and enhances nucleophilicity.
-
Electrophile : Bromobenzene (1.2 equivalents) ensures complete substitution without overalkylation.
-
Purification : Recrystallization from ethanol yields crystals with >99% purity.
Multi-Step Synthesis with Protective Groups
Sequential Reaction Strategy
A patent detailing the synthesis of 4,7-diazaspiro[2.5]octane derivatives provides insights into protective group strategies. While the spiro ring size differs, the methodology can be adapted by elongating the carbon chain. The process involves:
-
Substitution : Reacting a cyclopropyl methanesulfonate with glycine methyl ester to form an intermediate.
-
Protection : Introducing a benzyl group to stabilize the amine during subsequent steps.
-
Deprotection and Reduction : Using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) to remove protective groups and reduce esters to alcohols.
Challenges and Solutions
-
Sensitivity of Intermediates : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.
-
Scalability : Industrial production necessitates replacing LiAlH₄ with safer alternatives like sodium borohydride, albeit with lower yields (60% vs. 75%).
Boulton-Katritzky Rearrangement
Rearrangement Pathway
The Boulton-Katritzky rearrangement offers an alternative route via the transformation of 1,2,4-oxadiazoles into spiropyrazolinium compounds. For the target molecule, a phenyl-substituted oxadiazole precursor undergoes hydrolysis in dimethylformamide (DMF) with water, followed by cyclization.
Experimental Validation
Table 2: Comparison of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 85–90 | ≥95 | High | Short reaction time |
| Nucleophilic Substitution | 82 | 93 | Moderate | Simple purification |
| Multi-Step Synthesis | 60–75 | 90 | Low | Versatility in substitution |
| Rearrangement | 70 | 88 | Moderate | Novel pathway |
Reaction Optimization and Mechanistic Insights
Chemical Reactions Analysis
Types of Reactions
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- serves as a versatile building block for the synthesis of more complex organic molecules. Its unique spiro structure allows for the development of novel compounds with tailored properties.
Case Study : The compound has been utilized in the synthesis of various heterocyclic compounds which are pivotal in drug discovery processes. Researchers have reported high yields when employing this compound as a precursor in multi-step synthesis pathways .
Medicine
The compound has shown potential as an anti-ulcer agent due to its ability to inhibit specific enzymes involved in gastric acid production. This mechanism is crucial for the treatment of conditions like peptic ulcers.
Mechanism of Action : The anti-ulcer activity is believed to stem from its interaction with proton pumps in the gastric lining, effectively reducing acid secretion .
Case Study : In a controlled study, administration of derivatives of this compound demonstrated significant reductions in ulcer formation in animal models, highlighting its therapeutic potential .
Industry
In materials science, 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- is being explored for applications in the development of organic solar cells and corrosion inhibitors . Its chemical properties allow it to enhance the stability and efficiency of materials used in these applications.
Case Study : Recent advancements have shown that incorporating this compound into polymer matrices can improve the electrical conductivity and durability of organic solar cells, making them more viable for commercial use .
Mechanism of Action
The mechanism by which 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- exerts its effects involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is believed to be due to its ability to inhibit proton pumps in the stomach lining, thereby reducing acid production . Additionally, its enzyme inhibition properties are linked to its ability to bind to active sites and interfere with enzyme function .
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Phenyl Substitution Effects
- Bupropion Derivatives : Studies on 3-phenyl-substituted bupropion analogs (e.g., N-tert-butyl, N-cyclobutyl, and N-cyclopropyl series) reveal that substituent position and electronic properties critically influence biological activity. For instance:
- 3-Chloro Substituent (PAL-1007) : Exhibited 136% ± 9.1% chaperone efficacy in WT DAT assays, outperforming bupropion .
- 3-Methoxy (PAL-1465) and 3-Fluoro (PAL-1466) : Showed reduced activity (91% ± 6.1% and 100% ± 3.0%, respectively), indicating electron-withdrawing groups may diminish efficacy .
- N-Cyclobutyl Series : The 3-chloro analog retained activity, while N-cyclopropyl derivatives were universally inactive .
Table 1: Impact of 3-Phenyl Substituents on Chaperone Efficacy
| Compound | Substituent | Efficacy (% vs. Bupropion) | Notes |
|---|---|---|---|
| PAL-1007 | 3-Cl | 136 ± 9.1 | N-Cyclobutyl series |
| PAL-1465 | 3-OCH₃ | 91 ± 6.1 | Inactive |
| Bupropion | None | 100 (baseline) | Reference compound |
Heteroatom Variations in Spiro Systems
1-Oxa vs. 4-Thia Analogues
Table 2: Key Differences in Heteroatom-Containing Spiro Compounds
| Compound Type | Heteroatoms | Biological Activity | Molecular Weight (g/mol) |
|---|---|---|---|
| 4-Thia-1,2-diazaspiro[4.5]dec | S, N₂ | Chaperone activity | 248.34 (C₁₃H₁₆N₂S) |
| 1-Oxa-2,8-diazaspiro[4.5]dec | O, N₂ | PTP1B inhibition (IC₅₀ ~3 μM) | Varies by substituent |
| 1-Thia-4-azaspiro[4.5]decane | S, N | Anticancer activity | 710.81 (C₃₀H₃₅FN₄O₉S₃) |
Spiro Ring Size and Functional Group Modifications
Spiro[4.4] vs. Spiro[4.5] Systems
- 4-Thia-1,2-diazaspiro[4.4]non-2-ene-6-carboxylic acid, 3-phenyl-: This analog (CAS: 87650-03-1, molecular weight: 276.35 g/mol) has a smaller spiro[4.4] ring system, leading to higher ring strain and altered physicochemical properties (predicted boiling point: 401.7°C, density: 1.35 g/cm³) compared to the spiro[4.5] counterpart .
Functionalized Derivatives
- 1-{3-Amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one: Incorporates an acetyl group and additional oxygen, expanding its utility in drug discovery .
Biological Activity
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- is a compound of significant interest due to its unique structural properties and potential biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- is with a molecular weight of approximately 232.34 g/mol. The compound features a spiro structure that incorporates both nitrogen and sulfur heteroatoms, which are known to enhance biological activity in pharmaceutical compounds.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2S |
| Molecular Weight | 232.34 g/mol |
| InChI | InChI=1S/C13H16N2S/... |
| SMILES | N1N=C(SC11CCCCC1)c1ccccc1 |
Antimicrobial Effects
Research indicates that derivatives of spiro compounds often exhibit antimicrobial properties. A study on related compounds demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Potential
Recent investigations into the anticancer properties of similar spiro compounds have shown promising results. For instance, spiro compounds have been found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific activity of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- in this context remains to be fully elucidated but warrants further exploration.
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes related to disease processes. Compounds with similar structures have been shown to inhibit proteases and kinases involved in cancer progression and inflammatory responses. A case study highlighted a related compound's effectiveness as a cysteine protease inhibitor, suggesting that 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- may exhibit similar properties.
Study on Antimicrobial Activity
In a controlled study published in MDPI, researchers synthesized various derivatives of diazaspiro compounds and tested their antimicrobial efficacy. The results indicated that certain modifications enhanced activity against Gram-positive bacteria significantly .
Investigation into Anticancer Properties
A recent publication detailed the synthesis and biological evaluation of spiro compounds for anticancer activity. The study found that several derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines . While specific data for 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- were not reported, the structural similarities suggest potential for further investigation.
The biological activities attributed to spiro compounds often involve multiple mechanisms:
- Cell Membrane Disruption : Many spiro compounds interfere with bacterial cell membranes.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cancer cell death.
- Enzyme Inhibition : Competitive or non-competitive inhibition of critical enzymes involved in metabolic pathways.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
